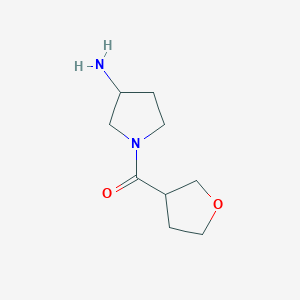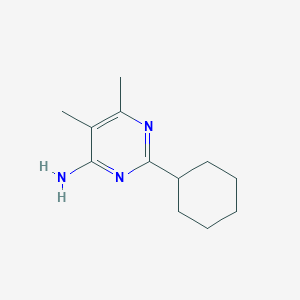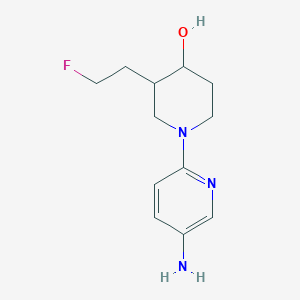
1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
Overview
Description
1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol (1-FEP) is an organic compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a derivative of piperidine and is an intermediate in the synthesis of a variety of compounds. 1-FEP has been studied for its unique properties and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In
Scientific Research Applications
1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol has been studied for its potential applications in various fields, including pharmacology, biochemistry, and medicine. In pharmacology, 1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol has been found to possess anti-inflammatory, anti-cancer, and anti-microbial activities. In biochemistry, 1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol has been used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and cosmetics. In medicine, 1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol has been studied for its potential applications in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The exact mechanism of action of 1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol is not yet fully understood. However, it is believed that 1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol acts by inhibiting enzymes involved in the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, 1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol has been found to interfere with the activity of a variety of enzymes, such as cyclooxygenases, lipoxygenases, and proteases.
Biochemical and Physiological Effects
1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that 1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol has anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, 1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol has been found to possess anti-oxidant, anti-apoptotic, and anti-angiogenic activities. In vivo studies have demonstrated that 1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol can reduce inflammation, reduce tumor growth, and inhibit the growth of pathogenic microorganisms.
Advantages and Limitations for Lab Experiments
1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol is a relatively stable compound and is easy to synthesize in the laboratory. Additionally, 1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol is relatively non-toxic, making it suitable for use in laboratory experiments. However, 1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol is not commercially available and must be synthesized in the laboratory. Additionally, 1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol has limited solubility in water and other polar solvents, making it difficult to use in some experiments.
Future Directions
1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol has recently gained attention in the scientific community due to its potential applications in various fields. Future research should focus on elucidating the exact mechanism of action of 1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol and determining its potential clinical applications. Additionally, further research should be conducted to investigate the possible side effects of 1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol and to develop more effective and less toxic formulations. Finally, research should be conducted to investigate the potential applications of 1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol in the synthesis of other compounds.
properties
IUPAC Name |
1-(5-aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O/c13-5-3-9-8-16(6-4-11(9)17)12-2-1-10(14)7-15-12/h1-2,7,9,11,17H,3-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOIXJBFZLDXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




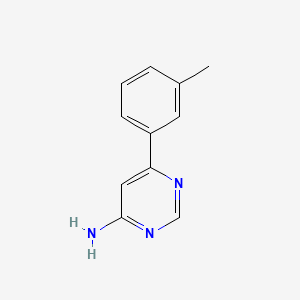

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butylacetamide](/img/structure/B1491412.png)
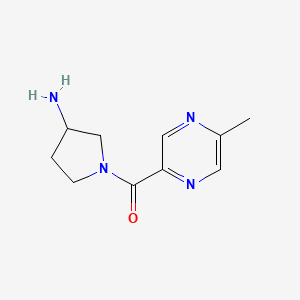
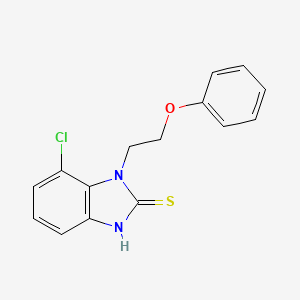
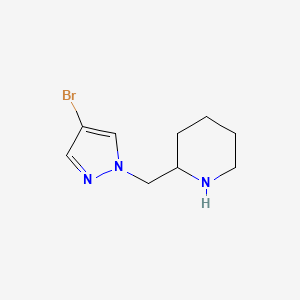

![2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B1491419.png)
![N-[(oxan-4-yl)methyl]oxan-4-amine](/img/structure/B1491422.png)
![{1-[(2,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1491423.png)
